COX-2 Selectivity: 3,4-Diphenyl-5H-furan-2-one Exhibits Favorable COX-1 Bias Over COX-2 Compared to Clinical COX-2 Inhibitors
3,4-Diphenyl-5H-furan-2-one demonstrates a unique COX isoform inhibition profile characterized by weak COX-2 activity and preferential COX-1 inhibition. It inhibits ovine COX-1 with an IC₅₀ of 5.9 μM, while mouse COX-2 inhibition is minimal with an IC₅₀ exceeding 25 μM . This profile is fundamentally distinct from clinical COX-2 inhibitors such as celecoxib, which exhibits a COX-2 IC₅₀ of 0.03 μM and potent COX-2 selectivity [1].
| Evidence Dimension | COX Isoform Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Mouse COX-2: >25 μM; Ovine COX-1: 5.9 μM |
| Comparator Or Baseline | Celecoxib: COX-2 IC₅₀ = 0.03 μM |
| Quantified Difference | Target compound COX-2 activity is >833-fold weaker than celecoxib; exhibits preferential COX-1 inhibition unlike celecoxib's COX-2 selectivity |
| Conditions | In vitro enzymatic assays; ovine COX-1, mouse COX-2; celecoxib data from COX-2 inhibition screening |
Why This Matters
This differential selectivity profile makes 3,4-diphenyl-5H-furan-2-one a valuable scaffold for developing COX-1-targeted imaging agents or therapeutics, a research application where celecoxib and other COX-2-selective inhibitors are unsuitable.
- [1] Table 2. IC₅₀ values of six derivatives of COX-2 inhibitory activity in vitro. Celecoxib used as positive control. Data from PMC. View Source
